5-((2,4-Difluorophenyl)thio)pentan-2-one
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Overview
Description
5-((2,4-Difluorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H12F2OS and a molecular weight of 230.27 g/mol This compound is characterized by the presence of a difluorophenyl group attached to a thioether linkage, which is further connected to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((2,4-Difluorophenyl)thio)pentan-2-one typically involves the reaction of 2,4-difluorothiophenol with a suitable pentanone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 5-((2,4-Difluorophenyl)thio)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pentanone chain can be reduced to form alcohols.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-((2,4-Difluorophenyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((2,4-Difluorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thioether linkage may facilitate its reactivity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-((2,5-Difluorophenyl)thio)pentan-2-one: Similar structure but with a different position of the fluorine atoms on the phenyl ring.
5-((2,3-Difluorophenyl)thio)pentan-2-one: Another isomer with fluorine atoms in different positions.
Uniqueness: 5-((2,4-Difluorophenyl)thio)pentan-2-one is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and reactivity profiles compared to its isomers .
Properties
Molecular Formula |
C11H12F2OS |
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Molecular Weight |
230.28 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H12F2OS/c1-8(14)3-2-6-15-11-5-4-9(12)7-10(11)13/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
DLJWCRAJHFBTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCSC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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